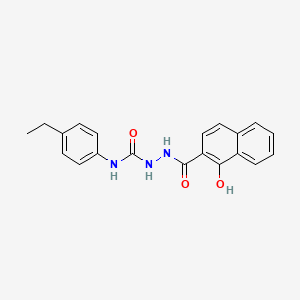![molecular formula C20H22N4O3S B5119085 ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate, commonly known as QL-IX-55, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. QL-IX-55 is a pyrazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
QL-IX-55 exerts its biological effects by targeting specific enzymes and signaling pathways. In cancer cells, QL-IX-55 inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation, QL-IX-55 inhibits the activity of IκB kinase (IKK), which is involved in the activation of NF-κB signaling pathway, leading to the reduction of pro-inflammatory cytokine production. In neurodegeneration, QL-IX-55 scavenges reactive oxygen species (ROS) and inhibits the activity of acetylcholinesterase (AChE), leading to the protection of neurons from oxidative stress and the improvement of cognitive function.
Biochemical and Physiological Effects:
QL-IX-55 has been shown to have various biochemical and physiological effects, depending on the research area. In cancer research, QL-IX-55 induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, QL-IX-55 reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and reduces tissue damage. In neurodegeneration research, QL-IX-55 protects neurons from oxidative stress, improves cognitive function, and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
QL-IX-55 has several advantages for lab experiments, such as its high purity, stability, and specificity. QL-IX-55 is also relatively easy to synthesize using the optimized method. However, QL-IX-55 has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. QL-IX-55 also has some toxicity at high concentrations, which may limit its use in vivo.
Orientations Futures
QL-IX-55 has several potential future directions for research, such as the development of more potent analogs with improved pharmacokinetics and bioavailability, the investigation of its effects on other diseases, such as diabetes and cardiovascular diseases, and the exploration of its combination therapy with other drugs. QL-IX-55 also has potential applications in drug discovery, as a lead compound for the development of new drugs targeting HDACs, IKK, and AChE.
Méthodes De Synthèse
QL-IX-55 has been synthesized using a specific method that involves the reaction of 2-(2-quinolinylthio)butanoic acid with ethyl 1-methyl-1H-pyrazole-4-carboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of QL-IX-55, which is then purified using column chromatography. The synthesis method has been optimized to obtain a high yield of QL-IX-55 with high purity.
Applications De Recherche Scientifique
QL-IX-55 has been studied for its potential applications in various research areas, such as cancer, inflammation, and neurodegeneration. In cancer research, QL-IX-55 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, QL-IX-55 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegeneration research, QL-IX-55 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-16(28-17-11-10-13-8-6-7-9-15(13)22-17)19(25)23-18-14(12-21-24(18)3)20(26)27-5-2/h6-12,16H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARJCMVSQZEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C(=O)OCC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
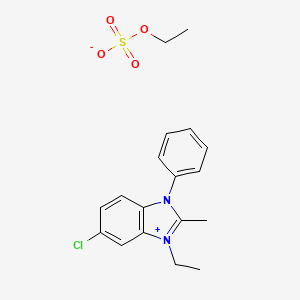
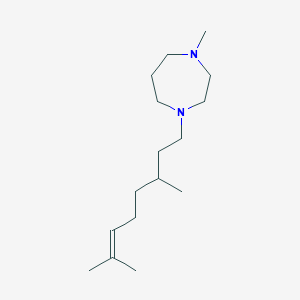
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
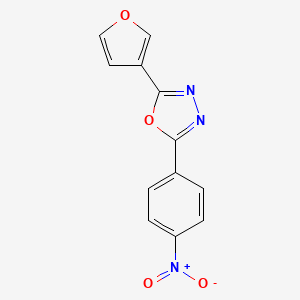
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
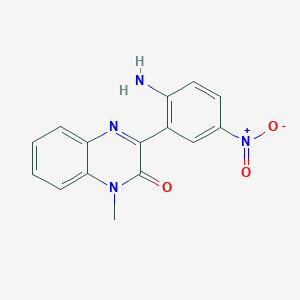
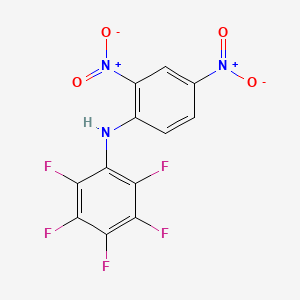
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
